3-(Morpholinosulfonyl)benzonitrile
Description
Properties
IUPAC Name |
3-morpholin-4-ylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTSALVISLMPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428688 | |
| Record name | 3-morpholin-4-ylsulfonylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930703-10-9 | |
| Record name | 3-morpholin-4-ylsulfonylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS 1161921-93-2): Substituents: Methylsulfonyl and formyl groups. Key Differences: The methylsulfonyl group lacks the electron-donating morpholine ring, resulting in a more pronounced electron-withdrawing effect compared to 3-(morpholinosulfonyl)benzonitrile. This reduces solubility in polar solvents and may limit interactions with biological targets requiring hydrogen bonding . Application: Intermediate in fine chemical synthesis.
- 3-(Dimethylamino)benzonitrile: Substituents: Dimethylamino group (electron-donating). Key Differences: The dimethylamino group enhances electron density on the benzene ring, contrasting with the electron-withdrawing sulfonyl group in 3-(morpholinosulfonyl)benzonitrile. This compound forms halogen bonds with haloforms (e.g., CHI₃), as shown in UV-Vis and NMR studies . Application: Spectroscopic studies of non-covalent interactions.
Steric and Pharmacological Considerations
- 3-((Ferrocenylmethylamino)benzonitrile (3FMAB): Substituents: Ferrocene and amino groups. Key Differences: The bulky ferrocene moiety introduces redox activity and steric hindrance, unlike the planar morpholine ring. 3FMAB binds to the DPPH radical via chemical interactions, whereas 3-(morpholinosulfonyl)benzonitrile’s sulfonyl group may favor electrostatic interactions . Application: Antioxidant research.
- 3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile (Compound 41): Substituents: Oxadiazole and nitrodibenzofuran groups. This compound is used in kinase inhibitor research .
Functional Group Impact on Binding and Reactivity
- 3-(4-Aminophenyl)benzonitrile: Substituents: Aminophenyl group. Key Differences: The amine group enables nucleophilic reactions, contrasting with the sulfonyl group’s electrophilic character. Application: Intermediate in organic synthesis.
- 3-(2-Oxo-acetyl)-benzonitrile: Substituents: Oxo-acetyl group. Key Differences: The ketone moiety introduces hydrogen-bonding capacity, differing from the sulfonyl group’s resonance stabilization. Boiling point: 123–126°C at 0.3 Torr, suggesting higher volatility than 3-(morpholinosulfonyl)benzonitrile .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
